1,1,3-Propanetriol
CAS No.: 88497-15-8
Cat. No.: VC17058748
Molecular Formula: C3H8O3
Molecular Weight: 92.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88497-15-8 |
|---|---|
| Molecular Formula | C3H8O3 |
| Molecular Weight | 92.09 g/mol |
| IUPAC Name | propane-1,1,3-triol |
| Standard InChI | InChI=1S/C3H8O3/c4-2-1-3(5)6/h3-6H,1-2H2 |
| Standard InChI Key | CSIGAEASXSGNKS-UHFFFAOYSA-N |
| Canonical SMILES | C(CO)C(O)O |
Introduction
Structural Characteristics and Nomenclature
The molecular architecture of 1,1,3-propanetriol (C₃H₈O₃) distinguishes it through its asymmetrical hydroxyl group distribution. Unlike glycerol’s sequential 1,2,3-triol configuration, this isomer’s two adjacent hydroxyls at C1 and a third at C3 create distinct electronic and steric environments. The IUPAC naming convention prioritizes the lowest possible locants for substituents, resulting in the "1,1,3" designation rather than alternative numbering schemes .
Key structural parameters include:
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Molecular formula: C₃H₈O₃
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Molecular weight: 92.094 g/mol
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CAS Registry Number: 88497-15-8
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ChemSpider ID: 9567759
Comparative analysis with glycerol reveals critical differences in dipole moments and hydrogen-bonding networks. While glycerol exhibits a dipole moment of 2.56 D , computational modeling suggests 1,1,3-propanetriol may display reduced polarity due to its clustered hydroxyl groups, though experimental validation remains pending .
Synthetic Pathways and Challenges
Current literature documents no industrial-scale synthesis methods for 1,1,3-propanetriol, with existing protocols limited to laboratory-scale production. A proposed two-step approach involves:
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Selective etherification: Utilizing epichlorohydrin as a precursor with controlled stoichiometry of ethoxylation agents
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Acid-catalyzed cleavage: Strategic removal of protecting groups to yield the target triol
This method adapts techniques developed for glycerol ether derivatives , though yields remain suboptimal (typically <45%) due to challenges in achieving regioselective hydroxyl group manipulation. Recent advances in enzymatic catalysis show promise for improving selectivity, with lipase-mediated reactions demonstrating preferential modification of terminal hydroxyl groups in triol systems .
Physicochemical Properties
Experimental data for 1,1,3-propanetriol remain sparse, but comparative analysis with glycerol and computational predictions provide preliminary insights:
The predicted lower viscosity compared to glycerol stems from reduced hydrogen-bonding capacity due to hydroxyl group clustering. Hansen solubility parameters (δD=8.5, δP=5.9, δH=14.3 cal⁰·⁵/mL) suggest similar polar interactions to glycerol, though miscibility differences likely exist with non-polar solvents.
Reactivity and Derivative Formation
The unique hydroxyl arrangement enables distinct reaction pathways compared to glycerol:
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Nitration: Selective formation of 1-nitrato derivatives under controlled conditions, analogous to glycerol nitrate synthesis
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Etherification: Enhanced reactivity at the isolated C3 hydroxyl, enabling asymmetric triether production
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Oxidation: Preferential oxidation of vicinal diols at C1 and C2, yielding ketone intermediates
Notably, the 1,1,3 configuration resists cyclization reactions common in glycerol chemistry, potentially increasing stability in polycondensation processes .
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